4-(Thiazol-2-yl)furan-2-boronic acid
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Overview
Description
4-(Thiazol-2-yl)furan-2-boronic acid is an organoboron compound that features both a thiazole and a furan ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both thiazole and furan rings in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiazol-2-yl)furan-2-boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or water
Temperature: 80-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvent and base, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Thiazol-2-yl)furan-2-boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazole and furan rings can undergo reduction reactions under appropriate conditions.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the thiazole or furan rings.
Scientific Research Applications
4-(Thiazol-2-yl)furan-2-boronic acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, particularly those with antimicrobial or anticancer properties.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced conductivity or stability.
Chemical Biology: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Catalysis: The boronic acid group can act as a ligand in catalytic reactions, facilitating the formation of carbon-carbon or carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of 4-(Thiazol-2-yl)furan-2-boronic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The boronic acid group can form reversible covalent bonds with nucleophilic residues in proteins, such as serine or threonine, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
2-Furanylboronic acid: Similar in structure but lacks the thiazole ring.
Thiazole-4-boronic acid: Contains the thiazole ring but lacks the furan ring.
Furan-2-boronic acid: Contains the furan ring but lacks the thiazole ring.
Uniqueness
4-(Thiazol-2-yl)furan-2-boronic acid is unique due to the presence of both thiazole and furan rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile building block for the synthesis of complex molecules and materials with tailored properties.
Properties
IUPAC Name |
[4-(1,3-thiazol-2-yl)furan-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3S/c10-8(11)6-3-5(4-12-6)7-9-1-2-13-7/h1-4,10-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOBUUSAUCLMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=NC=CS2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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